3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9BrClNO3S It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 5-bromopyridine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: Similar in structure but lacks the propane chain.
3-((5-Bromopyridin-2-yl)oxy)propane-1-sulfonyl chloride: Similar but with the bromine atom at a different position.
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonic acid: Similar but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1343437-17-1 |
---|---|
Molecular Formula |
C8H9BrClNO3S |
Molecular Weight |
314.58 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H9BrClNO3S/c9-7-4-8(6-11-5-7)14-2-1-3-15(10,12)13/h4-6H,1-3H2 |
InChI Key |
BYIUFVPFZRPADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.